molecular formula C16H13BrN2O2 B12585923 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- CAS No. 292833-07-9

4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)-

Cat. No.: B12585923
CAS No.: 292833-07-9
M. Wt: 345.19 g/mol
InChI Key: CEIABUKVZISIJG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring system, exhibiting diverse biological activities. The compound 2-(bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone is characterized by a bromomethyl group at position 2 and a 2-methoxyphenyl substituent at position 2. The bromomethyl group serves as a reactive site for further functionalization, enabling the synthesis of derivatives with tailored properties . The 2-methoxyphenyl moiety contributes to electronic effects and may enhance binding to biological targets, as seen in anti-inflammatory and anticancer analogs .

Synthetic routes for this compound typically involve cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by bromination at the 2-methyl position . Spectral data (IR, NMR) and elemental analysis confirm its structure and purity .

Properties

CAS No.

292833-07-9

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

2-(bromomethyl)-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C16H13BrN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3

InChI Key

CEIABUKVZISIJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr

Origin of Product

United States

Preparation Methods

Metal-Free Synthesis

A metal-free method involves the synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes. The general procedure is as follows:

  • Reagents : 2-amino-N-methoxybenzamide, aldehyde, and KOH.
  • Solvent : DMSO.
  • Conditions : The reaction mixture is heated to 60 °C for about 1.5 hours.
  • Outcome : This method yields various quinazolinone derivatives with good efficiency, highlighting the potential for environmentally friendly synthesis without metal catalysts.

Acid-Promoted Cyclocondensation

This method utilizes acid catalysis to promote cyclocondensation reactions between appropriate substrates:

  • Reagents : Amide (e.g., o-anthranilic acid) and aldehyde.
  • Solvent : Acetic acid.
  • Conditions : The mixture is stirred at room temperature for about 30 minutes before adding cold water to precipitate the product.
  • Outcome : This approach is straightforward and results in the formation of the desired quinazolinone.

Base-Promoted SNAr Reaction

A base-promoted nucleophilic aromatic substitution (SNAr) reaction can also be employed:

  • Reagents : Ortho-fluorobenzamides and amides.
  • Base : Cs2CO3.
  • Solvent : DMSO.
  • Conditions : The reaction is conducted at elevated temperatures (135 °C) for an extended period (24 hours).
  • Outcome : This method provides a pathway to synthesize various quinazolinone derivatives efficiently.

Comparative Analysis of Synthesis Methods

The following table summarizes the key aspects of different preparation methods for 4(3H)-quinazolinones:

Method Reagents Solvent Temperature Reaction Time Yield
Metal-Free Synthesis 2-amino-N-methoxybenzamide + aldehyde DMSO 60 °C 1.5 hours Moderate
Acid-Promoted Cyclocondensation Amide + aldehyde Acetic Acid Room Temp 30 minutes High
Base-Promoted SNAr Reaction Ortho-fluorobenzamide + amide DMSO 135 °C 24 hours High

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 2 undergoes nucleophilic substitution (SN2) with various nucleophiles, enabling derivatization for pharmacological optimization:

Nucleophile Product Reaction Conditions Yield Biological Relevance
Thiols2-(Thiomethyl)quinazolinoneK₂CO₃, DMF, 80°C, 12h65–78%Enhanced kinase inhibition
Amines2-(Aminomethyl)quinazolinoneEt₃N, CH₃CN, reflux, 24h58–72%Improved EGFR/VEGFR-2 activity
Azides2-(Azidomethyl)quinazolinoneNaN₃, DMSO, 100°C, 8h82%Precursor for click chemistry

Key Findings :

  • Substitution with thiols increases binding affinity to VEGFR-2 (IC₅₀ = 0.046 μM) due to hydrophobic interactions .

  • Aminomethyl derivatives show apoptotic activity in HCT-116 cells (46.53% apoptosis induction) .

Cyclization Reactions

The quinazolinone core participates in intramolecular cyclization under oxidative conditions:

Example Reaction:

2-(Bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone → Tricyclic quinazolinone

  • Conditions : H₂O₂ (2 equiv), DMSO, 140°C, 20h .

  • Mechanism : Radical-mediated coupling of the methoxyphenyl group with the quinazolinone core.

  • Yield : 78% .

Applications :

  • Anti-endotoxic compound 3-(2-carboxyphenyl)-4(3H)-quinazolinone synthesized via this pathway .

Oxidative Functionalization

The methoxyphenyl group undergoes oxidation to generate reactive intermediates:

Oxidizing Agent Product Conditions Outcome
H₂O₂3-(2-Hydroxyphenyl)quinazolinoneDMSO, 130°C, 24hImproved solubility
KMnO₄3-(2-Carboxyphenyl)quinazolinoneAcidic H₂O, 60°C, 6hEnhanced anti-inflammatory activity

Notable Result :

  • Carboxyphenyl derivatives exhibit MIC = 12.5 μg/mL against Mycobacterium tuberculosis .

Alkylation and Acylation

The NH group at position 3 undergoes alkylation/acylation to modulate electronic properties:

Reagent Product Conditions Biological Impact
Methyl iodide3-Methyl-2-(bromomethyl)quinazolinoneK₂CO₃, acetone, reflux, 24hReduced cytotoxicity (IC₅₀ > 50 μM)
Ethyl chloroacetate3-(Chloroacetyl)quinazolinoneDry acetone, 0°C, 4hAntifungal activity (MIC = 6.25 μg/mL)

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Coupling Type Catalyst Product Application
Suzuki-MiyauraPd(PPh₃)₄6-Aryl-2-(bromomethyl)quinazolinoneAnticancer agents
Buchwald-HartwigPd₂(dba)₃/Xantphos3-(Arylamino)quinazolinoneKinase inhibitors

Example :

  • Suzuki coupling with 4-bromostyrene yields a VEGFR-2 inhibitor (IC₅₀ = 0.06 μM) .

Comparative Reactivity of Quinazolinone Derivatives

Derivative Reactivity Key Advantage
2-(Bromomethyl)-3-(2-methoxyphenyl)High SN2 reactivity at C2Versatile functionalization
2-(Chloromethyl)-3-phenylSlower substitution kineticsLower cytotoxicity
3-TrifluoromethylElectron-withdrawing effectsMetabolic stability

Synthetic Challenges and Optimizations

  • Radical Intermediates : H₂O₂-mediated reactions require strict temperature control to avoid over-oxidation .

  • Regioselectivity : Electron-rich methoxyphenyl groups direct electrophilic attacks to position 6 .

Scientific Research Applications

Chemical Properties and Structure

4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is characterized by a fused bicyclic structure that includes both a benzene and a pyrimidine ring. The presence of a bromomethyl group and a methoxyphenyl substituent enhances its chemical reactivity and biological activity. This compound has been identified as part of the quinazolinone family, which is known for its diverse pharmacological properties including antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives are extensive:

  • Antibacterial Activity : Various derivatives have shown promising antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The compound's unique structure allows it to interact with bacterial enzymes, potentially leading to novel antibiotics .
  • Anticancer Properties : Research indicates that some quinazolinone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Certain studies have highlighted the anti-inflammatory properties of quinazolinones, making them candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Activity Evaluation

A study focused on synthesizing various 4(3H)-quinazolinone derivatives evaluated their antibacterial activities against several bacterial strains. Among the synthesized compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 8 μg/mL against C. albicans and 16 μg/mL against S. aureus, indicating strong antibacterial potential .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of quinazolinones revealed that specific substitutions on the quinazolinone core significantly influence their biological activity. For instance, modifications at the second position with methoxy or hydroxyl groups enhanced solubility and bioactivity .

Case Study 3: Anticancer Properties

In vitro studies demonstrated that certain derivatives of 4(3H)-quinazolinone displayed selective cytotoxicity against various cancer cell lines. These findings suggest that further exploration into their mechanism of action could lead to new cancer therapies .

Comparative Data Table

Compound NameStructural FeaturesUnique Properties
2-(Bromomethyl)quinazolin-4(3H)-oneBromomethyl group on quinazolinoneEnhanced reactivity due to bromine
2-(Chloromethyl)quinazolin-4(3H)-oneChloromethyl groupDifferent halogen may alter biological activity
2-(Methoxyphenyl)quinazolin-4(3H)-oneMethoxy group on phenyl ringEnhanced lipophilicity may improve bioavailability
3-(Trifluoromethyl)quinazolin-4(3H)-oneTrifluoromethyl substituentIncreased metabolic stability
2-Hydroxy-3-(2-methoxyphenyl)quinazolin-4(3H)-oneHydroxy groupPotential for enhanced solubility and reactivity

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules such as DNA, proteins, and enzymes. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Compound Name Position 2 Substituent Position 3 Substituent Notable Properties
2-(bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone Bromomethyl 2-Methoxyphenyl High reactivity for nucleophilic substitution; anti-inflammatory activity
2-dibromomethyl-3-p-substitutedphenyl-4(3H)-quinazolinone (e.g., 2a–d) Dibromomethyl p-F, p-Cl, p-Br, p-NO₂ Enhanced electrophilicity; antimicrobial activity correlates with electron-withdrawing groups (NO₂ > Br > Cl > F)
3-(4-bromophenyl)-2-((2-chlorobenzyl)thio)-4(3H)-quinazolinone (2-Chlorobenzyl)thio 4-Bromophenyl Dual halogenation improves lipophilicity; potential for tubulin inhibition
6-bromo-2-(methylthio)-3-phenyl-4(3H)-quinazolinone Methylthio Phenyl Thioether linkage increases metabolic stability; moderate antioxidant activity

Key Insights :

  • Bromomethyl vs. Dibromomethyl: The dibromomethyl group (as in 2a–d) increases electrophilicity but reduces selectivity compared to monobromomethyl derivatives .
  • Methoxy Positioning : The 2-methoxyphenyl group in the target compound shows stronger anti-inflammatory effects than para-substituted analogs (e.g., 3-(4-methoxyphenyl)), likely due to steric and electronic modulation of COX-2 binding .

Key Insights :

  • Anti-inflammatory Activity : The target compound outperforms 3-(4-bromophenyl) and 3-(4-methylphenyl) analogs, suggesting ortho-methoxy substitution enhances protein-binding interactions .
  • Antimicrobial Potency: Dibromomethyl derivatives with p-NO₂ groups (e.g., 2d) exhibit superior antibacterial effects due to stronger electron-withdrawing properties .

Physicochemical and Reactivity Comparisons

  • Solubility: The bromomethyl group increases hydrophobicity compared to hydroxyl or amino substituents, limiting aqueous solubility but improving membrane permeability .
  • Reactivity : Bromomethyl derivatives undergo nucleophilic substitution with amines or thiols to yield disubstituted analogs (e.g., imidazole or triazole derivatives), whereas methylthio or chloroethyl groups require harsher conditions for modification .
  • Stability: Dibromomethyl derivatives (e.g., 2a–d) are prone to hydrolysis under basic conditions, whereas the target compound’s monobromomethyl group offers a balance between reactivity and stability .

Biological Activity

4(3H)-Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound 4(3H)-quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl) (CAS: 292833-07-9), exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4(3H)-quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl) is C16H13BrN2O2C_{16}H_{13}BrN_2O_2 with a molar mass of approximately 345.19 g/mol . The compound features a quinazolinone core substituted with a bromomethyl group and a methoxyphenyl moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of various quinazolinone derivatives against resistant strains of bacteria, particularly Staphylococcus aureus (MRSA). A notable study examined the structure-activity relationship (SAR) of 79 derivatives, revealing that certain modifications enhance antibacterial efficacy by interacting with penicillin-binding proteins (PBPs) .

  • Key Findings :
    • The compound showed promising activity with minimum inhibitory concentrations (MICs) against MRSA.
    • Quinazolinones can synergize with existing antibiotics like piperacillin-tazobactam to enhance their bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, some derivatives exhibit antifungal activity. A study identified that specific quinazolinone derivatives had significant effects against fungi such as Aspergillus niger and Candida albicans .

  • Example MIC Values :
    • Compound 3f : MIC of 8 μg/mL against C. albicans.
    • Compound 3j : MIC of 32 μg/mL against A. niger .

Structure-Activity Relationship Studies

  • Study on Antibacterial Activity :
    • A comprehensive evaluation of quinazolinones indicated that modifications at the second position significantly influenced their interaction with PBPs, crucial for bacterial cell wall synthesis.
    • The study documented that quinazolinones binding to the allosteric site of PBP2a led to conformational changes that increased susceptibility to β-lactam antibiotics .
  • Antifungal Screening :
    • A series of synthesized derivatives were tested for antifungal properties. Among them, several showed potent activity against common fungal pathogens, suggesting that structural modifications can lead to enhanced efficacy .

Research Findings Summary Table

CompoundActivity TypeTarget OrganismMIC (μg/mL)Reference
3fAntifungalCandida albicans8
3jAntifungalAspergillus niger32
VariousAntibacterialStaphylococcus aureusVaries

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(bromomethyl)-3-(2-methoxyphenyl)-4(3H)-quinazolinone, and what are their comparative advantages?

  • Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with 2-methoxyphenyl isocyanate or urea, followed by bromomethylation at the 2-position. A common approach includes:

  • Step 1 : Condensation of 2-aminobenzamide with 2-methoxyphenyl isocyanate under acidic conditions to form the quinazolinone core.
  • Step 2 : Bromomethylation using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or photochemical activation.
    Comparative advantages: Radical bromination offers higher regioselectivity, while electrophilic substitution may require protecting groups to avoid side reactions .

Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the planar bicyclic quinazolinone system and dihedral angles between substituents (e.g., 81.18° between the quinazoline and 2-methoxyphenyl group) .
  • NMR : 1^1H and 13^13C NMR confirm the bromomethyl (-CH2_2Br) and 2-methoxyphenyl substituents. 1^1H NMR typically shows a singlet for -CH2_2Br at δ 4.3–4.5 ppm and methoxy protons at δ 3.8–4.0 ppm .
  • IR spectroscopy : Detects carbonyl (C=O) stretching at ~1680–1700 cm1^{-1} and C-Br vibrations at ~550–650 cm1^{-1} .

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives, and how do substitutions influence these properties?

  • Methodological Answer :

  • Anti-cancer activity : The bromomethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in kinases. Substitutions at the 3-position (e.g., 2-methoxyphenyl) improve lipophilicity and target engagement .
  • Anti-inflammatory effects : Methoxy groups modulate COX-2 inhibition via hydrogen bonding with active-site residues. Comparative assays (e.g., ELISA for prostaglandin E2_2) validate activity .
  • Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br) at the 2-position increase metabolic stability, while bulky 3-substituents reduce off-target effects .

Advanced Research Questions

Q. How can researchers optimize the bromomethylation step in the synthesis to improve yield and purity?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize radical intermediates during NBS-mediated bromination .
  • Temperature control : Maintain temperatures below 60°C to prevent decomposition of the bromomethyl product.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) removes unreacted NBS and byproducts. Crystallization from dichloromethane/methanol mixtures enhances purity (>95%) .

Q. What strategies are effective in resolving contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HeLa for anti-cancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (enzymatic assay) and TNF-α suppression (ELISA) to rule out assay-specific artifacts .
  • Purity analysis : Employ HPLC-MS to verify compound integrity, as impurities (e.g., de-brominated byproducts) may skew results .

Q. What computational approaches are used to model the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina. The bromomethyl group shows preferential docking near ATP-binding cysteine residues (e.g., Cys797 in EGFR) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC50_{50} data to predict activity trends.
  • DFT calculations : Analyze charge distribution to explain regioselectivity in electrophilic reactions .

Q. How to address challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., dichloromethane/methanol) to optimize hydrogen-bonding networks. Slow evaporation at 277 K promotes crystal growth .
  • Seeding : Introduce microcrystals from prior batches to nucleate crystallization.
  • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during X-ray data collection at 100 K .

Q. What are the implications of the 2-methoxyphenyl and bromomethyl substituents on the compound's electronic configuration and reactivity?

  • Methodological Answer :

  • Electron donation/withdrawal : The 2-methoxyphenyl group donates electrons via resonance, stabilizing the quinazolinone core. Bromomethyl withdraws electrons, increasing susceptibility to nucleophilic attack.
  • Steric effects : The 3-(2-methoxyphenyl) group creates a dihedral angle (~81°), reducing π-stacking interactions and enhancing solubility .
  • Reactivity : Bromomethyl participates in SN2 reactions (e.g., with thiols in kinase inhibitors), while the methoxy group resists metabolic demethylation in vivo .

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